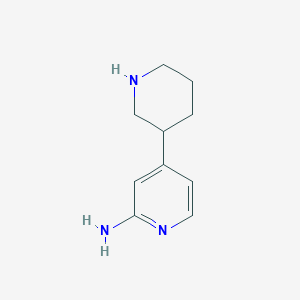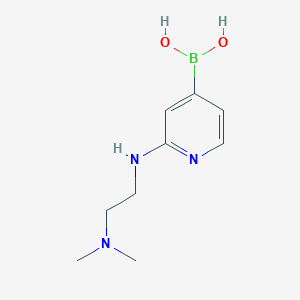
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine
概要
説明
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine is a compound that features a piperidine ring substituted with a triazole moiety and a cyclopropylmethyl group
作用機序
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . Piperidine derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant effects . .
Biochemical Pathways
Again, without knowing the specific targets, it’s hard to say which biochemical pathways might be affected. Piperidine derivatives have been found to affect a wide range of pathways, depending on their specific targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Piperidine derivatives can have diverse pharmacokinetic properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine typically involves the construction of the piperidine ring followed by the introduction of the triazole and cyclopropylmethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the triazole ring can be introduced via cycloaddition reactions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize cost-effective reagents and catalysts to ensure scalability and economic feasibility .
化学反応の分析
Types of Reactions
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole or piperidine rings.
Substitution: The compound can participate in substitution reactions, particularly at the triazole or piperidine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or piperidine rings .
科学的研究の応用
3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine has several scientific research applications:
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine derivatives and triazole-containing molecules. Examples include:
Piperidine derivatives: Compounds like piperine and piperazine, which also feature the piperidine ring.
Triazole-containing compounds: Molecules such as 1,2,4-triazole and its derivatives.
Uniqueness
What sets 3-(4-(cyclopropylmethyl)-4H-1,2,4-triazol-3-yl)piperidine apart is the combination of the piperidine ring with the triazole moiety and the cyclopropylmethyl group. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development .
特性
IUPAC Name |
3-[4-(cyclopropylmethyl)-1,2,4-triazol-3-yl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4/c1-2-10(6-12-5-1)11-14-13-8-15(11)7-9-3-4-9/h8-10,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKQRWUYDNPETG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=NN=CN2CC3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)

![2-{5,11-dioxo-5H,6H,6aH,11H-isoindolo[2,1-a]quinazolin-6-yl}acetic acid](/img/structure/B1472877.png)






![4-[(2-Methoxyphenyl)methyl]piperidin-4-ol hydrochloride](/img/structure/B1472890.png)




